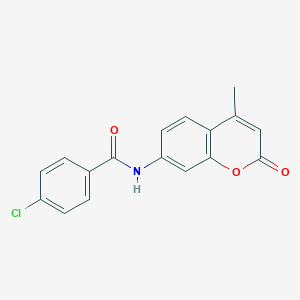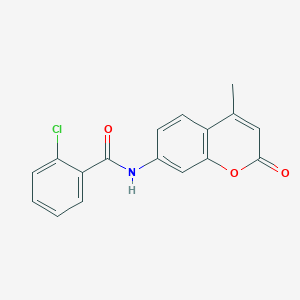
2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of WAY-653157 involves the synthesis of a concentrated cleaning solution. The solution typically contains citric acid, glycollic acid, and water. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturer .
Chemical Reactions Analysis
WAY-653157 undergoes various chemical reactions, primarily involving its components:
Oxidation: The citric acid and glycollic acid in the solution can undergo oxidation reactions under certain conditions.
Reduction: These acids can also participate in reduction reactions, depending on the reagents used.
Substitution: The acids in WAY-653157 can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-653157 is primarily used in the field of flow cytometry. It is employed as a cleaning solution for flow cytometers, ensuring the proper functioning of the equipment by removing contaminants and residues. This application is crucial for maintaining the accuracy and reliability of flow cytometry analyses, which are widely used in biological and medical research .
Mechanism of Action
The mechanism of action of WAY-653157 involves its ability to clean and remove contaminants from flow cytometry equipment. The citric acid and glycollic acid in the solution act as chelating agents, binding to metal ions and other contaminants, which are then washed away. This ensures that the flow cytometer remains free of residues that could interfere with analyses .
Comparison with Similar Compounds
WAY-653157 can be compared to other cleaning solutions used in flow cytometry, such as Attune™ Wash Solution and other proprietary cleaning solutions. What sets WAY-653157 apart is its specific formulation, which is designed to optimize the cleaning process for flow cytometers like the Accuri™ C6 .
Similar Compounds
- Attune™ Wash Solution
- BD™ Accuri™ Cleaning Solution Concentrate
- Other proprietary cleaning solutions for flow cytometry
These compounds share similar applications but may differ in their specific formulations and effectiveness.
Properties
CAS No. |
847795-49-7 |
|---|---|
Molecular Formula |
C17H12ClNO3 |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
InChI Key |
TYQAHYBRHIPXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802572.png)
![1-(2,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802578.png)
![2-(2-Methylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802582.png)
![2,2-dimethyl-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10802588.png)
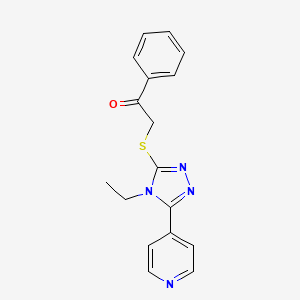
![3,3'-[(2H-1,3-Benzodioxol-5-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B10802602.png)
![2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10802607.png)
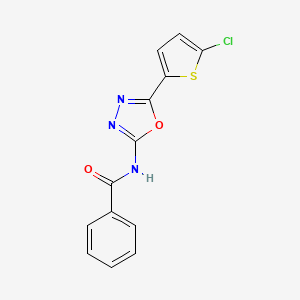
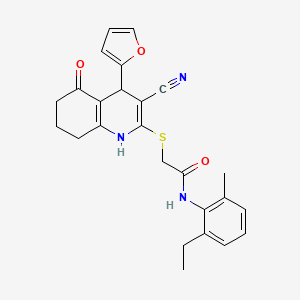
![1-[4-[(3-Nitrophenyl)methoxy]phenyl]tetrazole](/img/structure/B10802646.png)
![4-[4-(2-Quinolin-2-ylethenyl)phenyl]morpholine](/img/structure/B10802649.png)
